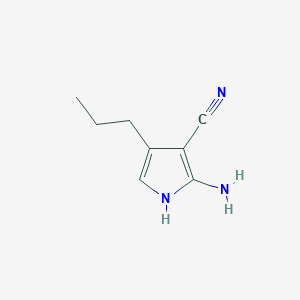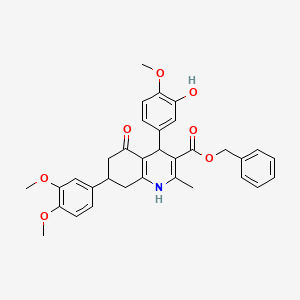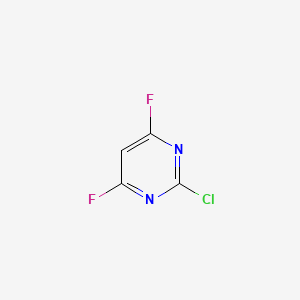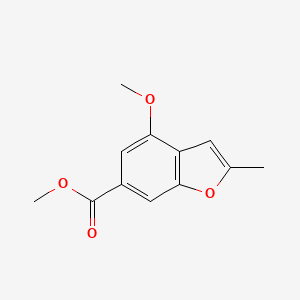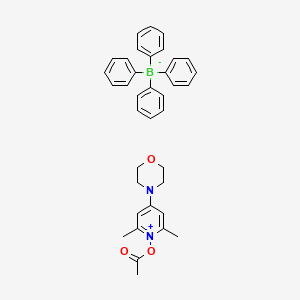
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C37H39BN2O3 and a molecular weight of 570.546 g/mol . It is known for its unique structure, which includes a morpholine ring and a pyridinium ion, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 2,6-dimethyl-4-morpholinopyridine with acetic anhydride in the presence of a base, followed by the addition of tetraphenylborate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate exerts its effects involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the pyridinium ion can participate in various ionic interactions. These interactions can affect molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate include:
- 1-Acetoxy-2-methyl-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate These compounds share structural similarities but differ in the position and number of methyl groups, which can influence their chemical properties and reactivity . The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical behavior and applications.
Propriétés
Numéro CAS |
308124-94-9 |
|---|---|
Formule moléculaire |
C37H39BN2O3 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
(2,6-dimethyl-4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C13H19N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10-8-13(14-4-6-17-7-5-14)9-11(2)15(10)18-12(3)16/h1-20H;8-9H,4-7H2,1-3H3/q-1;+1 |
Clé InChI |
QNERSZSJYZKCON-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=CC(=[N+]1OC(=O)C)C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


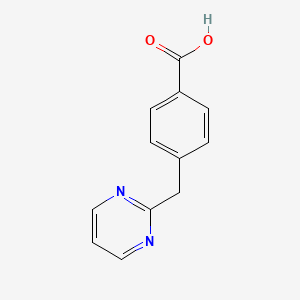

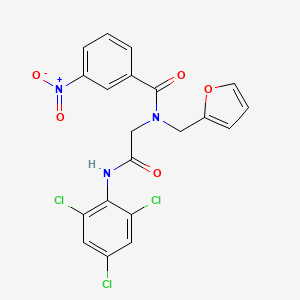
![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

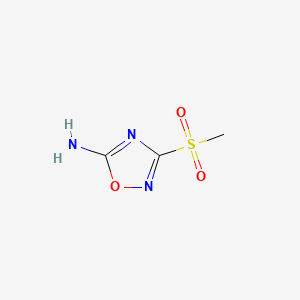
![N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B11770482.png)
![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)
